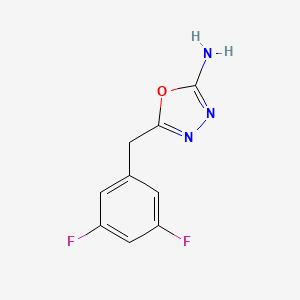
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate to form 3,5-difluorobenzyl hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The final step involves cyclization of the dithiocarbazate with an appropriate oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzyl derivatives.
科学研究应用
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C9H7F2N3O and a molecular weight of 211.17 . It is also known by other names, including 2-Amino-5-(3,5-difluorobenzyl)-1,3,4-oxadiazole and 5-[(3,5-difluorophenyl)methyl]-1,3,4-oxadiazol-2-amine .
Chemical Properties
- CAS Number: 1151767-59-7
- Molecular Formula: C9H7F2N3O
- Molecular Weight: 211.17
- Melting Point: 168-176℃
- Synonyms: A variety of synonyms are listed, including 2-Amino-5-(3,5-difluorobenzyl)oxadiazole, this compound, and others .
- Sensitivity: Moisture sensitive
Reported Applications and Research
While the search results do not focus solely on the applications of this compound, they do provide some context for its use in chemical research:
- As a Chemical Intermediate: this compound is available as a chemical compound with a purity of 97% .
- Inhibitor Synthesis: Fluorine substituents, such as those in this compound, have been harnessed in the design and synthesis of new compounds evaluated as inhibitors of tyrosine kinase fibroblast growth factor receptor (FGFR) .
作用机制
The mechanism of action of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the presence of the 3,5-difluorobenzyl group plays a crucial role in its activity.
相似化合物的比较
Similar Compounds
- 5-(3,5-Dichlorobenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3,5-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3,5-Dibromobenzyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of fluorine atoms in the benzyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to molecular targets. This makes this compound a valuable compound for various research applications.
生物活性
5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine, also known as 2-amino-5-(3,5-difluorobenzyl)-1,3,4-oxadiazole (CAS No. 1151767-59-7), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects.
The molecular formula of this compound is C9H7F2N3O with a molecular weight of approximately 211.17 g/mol. The compound exhibits a melting point ranging from 168°C to 176°C and is classified as moisture sensitive .
Antioxidant Activity
Research indicates that oxadiazole derivatives possess considerable antioxidant capabilities. In various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, compounds similar to this compound have demonstrated significant free radical scavenging abilities . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Effects
The anticancer properties of oxadiazole derivatives are particularly noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against pancreatic cancer cell lines (PANC-1) and exhibited strong anticancer activity through apoptotic signaling pathways . The structure of oxadiazoles allows for interaction with various cellular targets involved in cancer progression.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Important for the treatment of depression and neurodegenerative disorders. Some derivatives have shown promising inhibition against MAO-A and MAO-B enzymes.
- Cholinesterases : These enzymes are crucial for neurotransmission and have been targeted for Alzheimer's disease treatment. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicates potential therapeutic applications .
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study on Antioxidant Activity | Antioxidant | Significant free radical scavenging activity observed in CUPRAC assay. |
| Cancer Cell Line Study | Anticancer | Induced apoptosis in PANC-1 cell lines; confirmed by molecular modeling. |
| Enzyme Inhibition Research | Enzyme Inhibition | Effective inhibition of MAO-A/B and AChE/BChE; potential for treating neurological disorders. |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The oxadiazole ring system allows for hydrogen bonding and π-stacking interactions with active sites of enzymes and receptors . Molecular docking studies provide insights into these interactions and help predict the compound's efficacy.
属性
CAS 编号 |
1151767-59-7 |
|---|---|
分子式 |
C9H7F2N3O |
分子量 |
211.17 g/mol |
IUPAC 名称 |
5-[(3,5-difluorophenyl)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3O/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
InChI 键 |
RWMWNQXLNITZPU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)CC2=NN=C(O2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















